molecular formula C12H7F6N3O B7547954 N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

货号 B7547954
分子量: 323.19 g/mol
InChI 键: JPSVNRVJTICLDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide, also known as BVT-2733, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising results in preclinical studies.

作用机制

The mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition by N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide leads to the accumulation of DNA damage and ultimately cell death. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to modulate other signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit several biochemical and physiological effects. In preclinical studies, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to inhibit tumor growth and induce cell death in cancer cells. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been shown to improve metabolic parameters such as glucose tolerance and insulin sensitivity in animal models of metabolic disorders.

实验室实验的优点和局限性

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate dosing and reproducibility of results. N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been found to have low toxicity in preclinical studies, making it a promising candidate for further development. However, one of the limitations of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for research on N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide. One area of interest is the development of combination therapies using N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and other agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another potential direction is the investigation of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide in combination with other PARP inhibitors or other signaling pathway inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide and its potential in treating other diseases beyond cancer.

合成方法

The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide involves several steps, starting with the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been optimized to achieve high yield and purity.

科学研究应用

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has been found to exhibit anti-tumor activity in several preclinical models. In addition to cancer, N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide has also been studied for its potential in treating other diseases such as inflammation, neurodegenerative disorders, and metabolic disorders.

属性

IUPAC Name

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6N3O/c13-11(14,15)7-3-6(4-8(5-7)12(16,17)18)10(22)20-9-1-2-19-21-9/h1-5H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSVNRVJTICLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。